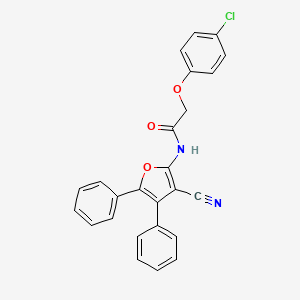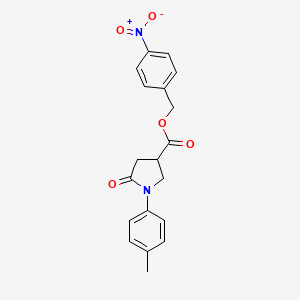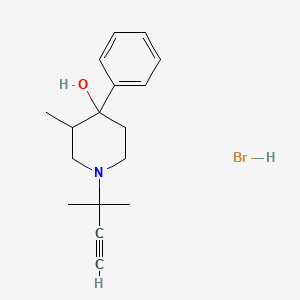
ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as ethyl vanillin piperazine, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine involves its ability to modulate various signaling pathways in cells. In cancer cells, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuroprotection, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and detoxification. In cardiovascular diseases, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been demonstrated to activate the NO/cGMP pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
Ethyl vanillin piperazine has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuroprotection, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been demonstrated to reduce oxidative stress and inflammation, as well as improve synaptic plasticity and cognitive function. In cardiovascular diseases, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been shown to improve endothelial function and reduce blood pressure, as well as protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl vanillin piperazine has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, there are also some limitations to its use in lab experiments, such as its limited solubility in aqueous solutions and potential off-target effects.
Orientations Futures
There are several future directions for the research on ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the research on ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine holds promise for the development of novel therapeutic strategies in various fields of medicine.
Méthodes De Synthèse
Ethyl vanillin piperazine can be synthesized through a multi-step process that involves the reaction of vanillin with piperidine, followed by the addition of ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylateene oxide and ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate chloroformate. The resulting product is purified through column chromatography to obtain pure ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine.
Applications De Recherche Scientifique
Ethyl vanillin piperazine has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular diseases. In cancer treatment, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been found to protect against oxidative stress and improve cognitive function. In cardiovascular diseases, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been demonstrated to have vasodilatory effects and reduce blood pressure.
Propriétés
IUPAC Name |
ethyl 1-(2-hydroxyethyl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-23-17(21)18(8-5-9-19(14-18)10-11-20)13-15-6-4-7-16(12-15)22-2/h4,6-7,12,20H,3,5,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZGKESDDFIMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CCO)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)piperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5157538.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5157544.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5157551.png)
![5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5157561.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine](/img/structure/B5157567.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B5157578.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5157587.png)
![N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5157614.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine](/img/structure/B5157616.png)
![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)

![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)